(3S,5R)-Fluvastatin-d7 (sodium) is a deuterated form of fluvastatin, a member of the statin class of drugs, primarily used for lowering cholesterol levels and preventing cardiovascular diseases. The compound is characterized by its specific stereochemistry and isotopic labeling, which enhances its utility in pharmacokinetic studies and metabolic research. Fluvastatin-d7 is particularly valuable in understanding the drug's behavior in biological systems due to its stable isotope composition.
Fluvastatin-d7 (sodium) is derived from fluvastatin, which is synthesized through various chemical processes. The sodium salt form enhances its solubility and stability, making it suitable for pharmaceutical applications. The compound can be sourced from specialized chemical suppliers and is often used as a reference standard in analytical chemistry.
Fluvastatin-d7 (sodium) falls under the category of statins, specifically classified as an HMG-CoA reductase inhibitor. It is utilized in both therapeutic settings and research applications, particularly in studies involving lipid metabolism and cardiovascular health.
The synthesis of (3S,5R)-Fluvastatin-d7 typically involves a multi-step chemical process that includes the introduction of deuterium into the fluvastatin structure. One common approach involves the use of deuterated reagents during the alkylation or esterification steps.
The molecular formula for (3S,5R)-Fluvastatin-d7 (sodium) is , with a molecular weight of 440.49 g/mol. The structure features a complex arrangement with multiple chiral centers, specifically at positions 3 and 5.
FC(C=C1)=CC=C1C2=C(/C=C/[C@@H](O)C[C@@H](O)CC([O-])=O)N(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])C3=C2C=CC=C3.[Na+]
(3S,5R)-Fluvastatin-d7 participates in various chemical reactions typical for statins:
The reactions are typically monitored using high-performance liquid chromatography to assess purity and yield throughout the synthesis and subsequent processing stages.
Fluvastatin functions primarily by inhibiting HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis in the liver. By blocking this enzyme, fluvastatin effectively lowers cholesterol levels in the bloodstream.
(3S,5R)-Fluvastatin-d7 (sodium) serves various purposes in scientific research:
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1